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Compound of Interest

Compound Name:
3-(Dimethylamino)-1-

phenylpropan-1-ol

Cat. No.: B146689 Get Quote

An In-depth Technical Guide to the Chiral Properties of 3-(Dimethylamino)-1-phenylpropan-
1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chiral properties of 3-
(Dimethylamino)-1-phenylpropan-1-ol, a versatile chiral intermediate crucial in the synthesis

of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy

and selectivity of target therapeutics, particularly those modulating neurotransmitter systems.

Physicochemical and Chiral Properties
3-(Dimethylamino)-1-phenylpropan-1-ol possesses a single stereocenter at the carbinol

carbon (C1), giving rise to two enantiomers: (R)-3-(Dimethylamino)-1-phenylpropan-1-ol and

(S)-3-(Dimethylamino)-1-phenylpropan-1-ol. The differing spatial arrangement of these

enantiomers leads to distinct interactions with other chiral molecules, such as biological

receptors, which is of paramount importance in drug development.

Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of racemic 3-
(Dimethylamino)-1-phenylpropan-1-ol.
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Property Value References

CAS Number 5554-64-3

Molecular Formula C₁₁H₁₇NO

Molecular Weight 179.26 g/mol

Melting Point 47-48°C

Boiling Point 284.4°C at 760 mmHg

Density 1.011 g/cm³

pKa (Predicted) 14.21 ± 0.20

LogP (Predicted) 1.67170

Data Presentation: Chiral Properties
Obtaining precise optical rotation data for the individual enantiomers of 3-(Dimethylamino)-1-
phenylpropan-1-ol is challenging as it is primarily handled as a synthetic intermediate. The

table below presents representative data for closely related chiral phenylpropanolamines to

illustrate expected values. Enantiomeric excess (ee) is typically determined by the chosen

synthetic or resolution method.

Enantiomer Property
Representative
Value

Method of
Determination

(S)-Enantiomer
Specific Rotation

([α]D)
Positive (+) Polarimetry

(R)-Enantiomer
Specific Rotation

([α]D)
Negative (-) Polarimetry

Both
Enantiomeric Excess

(ee)
>95% achievable Chiral HPLC

Synthesis and Stereoselective Methodologies
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The preparation of enantiomerically pure 3-(Dimethylamino)-1-phenylpropan-1-ol can be

approached in two primary ways: the resolution of a racemic mixture or direct enantioselective

synthesis.

Racemic Synthesis
A common and efficient method for producing the racemic mixture involves a two-step process

starting with a Mannich reaction to form the precursor ketone, followed by its reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)

To a round-bottom flask, add acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq),

and paraformaldehyde (1.5 eq).

Add a catalytic amount of concentrated hydrochloric acid.

The reaction mixture is refluxed in ethanol for 4-6 hours.

After cooling, the solvent is removed under reduced pressure.

The residue is dissolved in water and washed with diethyl ether to remove unreacted

acetophenone.

The aqueous layer is basified with a saturated sodium carbonate solution until a pH of 9-10

is reached, precipitating the Mannich base.

The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the

solvent is evaporated to yield the ketone.

Step 2: Reduction to 3-(Dimethylamino)-1-phenylpropan-1-ol

The precursor ketone, 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq), is dissolved in

methanol in a round-bottom flask and cooled to 0°C in an ice bath.

Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, maintaining

the temperature below 10°C.
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The reaction is stirred at room temperature for 2-4 hours until the reaction is complete

(monitored by TLC).

The solvent is removed under reduced pressure.

The residue is quenched by the careful addition of water, followed by extraction with ethyl

acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated to yield racemic 3-(Dimethylamino)-1-phenylpropan-1-ol.

Enantioselective Synthesis: Asymmetric Hydrogenation
Directly synthesizing a single enantiomer with high purity is often preferred in pharmaceutical

manufacturing. Asymmetric hydrogenation of the prochiral ketone, 3-(Dimethylamino)-1-

phenylpropan-1-one, using a chiral transition metal catalyst is a powerful method to achieve

this.

In a high-pressure autoclave, a solution of 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq)

in degassed methanol is prepared.

A chiral catalyst, such as a Ruthenium-BINAP complex (e.g., RuCl₂--INVALID-LINK--n) (0.01

mol%), is added under an inert atmosphere (Argon or Nitrogen).

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired

pressure (e.g., 10-50 atm H₂).

The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.

After completion, the reactor is cooled and carefully depressurized.

The solvent is removed in vacuo, and the crude product is purified by column

chromatography to yield the enantiomerically enriched alcohol.

Enantiomeric excess is determined using chiral HPLC analysis.
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Caption: Workflow for Enantioselective Synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b146689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chiral Resolution of Racemic Mixture
When an enantioselective route is not feasible, the racemic mixture can be separated into its

constituent enantiomers. The most common industrial method is classical resolution via the

formation of diastereomeric salts using a chiral resolving agent. Since 3-(Dimethylamino)-1-
phenylpropan-1-ol is a basic compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid

is used. The resulting diastereomeric salts exhibit different physical properties, most

importantly solubility, allowing for their separation by fractional crystallization.

Dissolve racemic 3-(Dimethylamino)-1-phenylpropan-1-ol (1.0 eq) in a suitable solvent,

such as a mixture of methanol and acetone, with gentle heating.

In a separate flask, dissolve an equimolar amount (0.5 eq, for resolving one enantiomer) of

the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

Slowly add the resolving agent solution to the solution of the racemic base.

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to

promote crystallization of the less soluble diastereomeric salt.

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold

solvent. This solid is enriched in one diastereomer (e.g., the (S)-alcohol-L-tartrate salt).

The mother liquor is now enriched in the other diastereomer (e.g., the (R)-alcohol-L-tartrate

salt).

To recover the free base, suspend the isolated salt crystals in water and basify with a strong

base (e.g., 10% NaOH solution) to a pH > 11.

Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate), dry the organic

layer, and evaporate the solvent to yield the enantiomerically enriched free base.

Repeat the process for the mother liquor, or use the opposite enantiomer of the resolving

agent, to isolate the other enantiomer.
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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
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Analytical Methodology: Chiral HPLC
Determining the enantiomeric purity (ee) of the final product is a critical step. High-Performance

Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard

technique for this analysis.

Experimental Protocol: Chiral HPLC Analysis
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose or

cellulose derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are highly effective for

separating phenylpropanolamine enantiomers.

Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-

hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an

amine additive (e.g., diethylamine, DEA) is often added to improve peak shape and

resolution for basic analytes. A common starting condition is Hexane:Isopropanol:DEA

(80:20:0.1 v/v/v).

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.5-1.0 mg/mL) in the

mobile phase or a compatible solvent.

Chromatographic Conditions:

Flow Rate: 0.5 - 1.0 mL/min

Column Temperature: 25°C (isocratic)

Detection: UV at 254 nm or 220 nm.

Injection Volume: 5 - 10 µL.

Analysis: Inject the racemic standard to determine the retention times of both enantiomers.

Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the

peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ +

Area₂) ] * 100.
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Caption: General Workflow for Chiral HPLC Analysis.

Biological Significance and Target Pathways
3-(Dimethylamino)-1-phenylpropan-1-ol serves as a key building block for synthesizing

potent and selective ligands for several critical neurological targets. The specific

stereochemistry of its derivatives is often essential for achieving the desired pharmacological
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activity. The primary molecular targets include the histamine H3 receptor (H3R), the serotonin

transporter (SERT), and the norepinephrine transporter (NET).

Histamine H3 Receptor (H3R) Antagonism
The H3R is a Gαi/o-coupled presynaptic autoreceptor and heteroreceptor that negatively

regulates the release of histamine and other neurotransmitters (e.g., norepinephrine, serotonin,

acetylcholine). H3R antagonists block this receptor, leading to enhanced neurotransmitter

release, which is a therapeutic strategy for cognitive disorders and sleep-wake regulation.
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Caption: Histamine H3 Receptor (H3R) Signaling Pathway.

Norepinephrine Transporter (NET) Inhibition
The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into the

presynaptic neuron, thereby terminating its signaling. Inhibitors of NET increase the synaptic

concentration of norepinephrine and are used to treat conditions like ADHD and depression.
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Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.

Serotonin Transporter (SERT) Inhibition
Similar to NET, the SERT facilitates the reuptake of serotonin (5-HT) from the synapse. SERT

inhibitors, including the widely known SSRIs (Selective Serotonin Reuptake Inhibitors),

increase synaptic serotonin levels and are a cornerstone of treatment for depression and

anxiety disorders. Dual NET/SERT inhibitors are also common.
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Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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